molecular formula C15H13N5OS B2844679 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1796965-44-0

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2844679
CAS RN: 1796965-44-0
M. Wt: 311.36
InChI Key: WFQIGEFXJONSSM-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in various studies . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing an imidazole ring, a pyrazole ring, and a benzo[d]thiazole ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .

Scientific Research Applications

Phase I Clinical Evaluation of Imidazole Derivatives

One study discusses a phase I clinical evaluation of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, a DNA synthesis inhibitor. This compound was administered to patients in a study aimed at determining its side effects, which included nausea, vomiting, and dark urine among others. While this study primarily focused on the compound's toxicological profile, it indicates the kind of research interest in imidazole derivatives, especially concerning their potential therapeutic applications (Yap et al., 1979).

Imidazole Carboxamide in Cancer Treatment

Another relevant study involves the use of imidazole carboxamide (DTIC) in vascular isolation and hyperthermic perfusion for melanoma treatment. This research highlights the applications of imidazole derivatives in oncology, particularly in enhancing treatment methods for melanoma, emphasizing the compound's regional and systemic toxicity profile (Didolkar et al., 1986).

Imidazole-4-carboxamide on Immunity

Research on the effects of imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno) on immunity in patients with malignant melanoma, provides insights into how certain imidazole derivatives can interact with the immune system. This study suggests that DTIC does not significantly interfere with cellular immune responses or established delayed hypersensitivity reactions, indicating a moderate immunosuppressive effect. Such findings are crucial for understanding the immunological impact of imidazole derivatives in therapeutic contexts (Bruckner et al., 1974).

Mechanism of Action

Target of Action

The compound, also known as N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,3-benzothiazole-2-carboxamide, is a derivative of imidazole and thiazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Thiazole derivatives also have diverse biological activities . .

Mode of Action

Imidazole derivatives are known to interact with various enzymes and receptors, influencing their function and leading to their broad range of biological activities . Similarly, thiazole derivatives are known to interact with various biological targets, leading to their diverse biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis . Similarly, thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms . This suggests that they may have good bioavailability.

Result of Action

Imidazole derivatives are known to have various effects at the molecular and cellular level, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic effects . Similarly, thiazole derivatives are known to have diverse effects at the molecular and cellular level .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(15-18-11-3-1-2-4-12(11)22-15)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQIGEFXJONSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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